molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Cat. No.: B179438
CAS No.: 3846-71-7
M. Wt: 323.4 g/mol
InChI Key: LHPPDQUVECZQSW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol typically involves the reaction of 2-aminobenzotriazole with 2,6-di-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Bromination Reactions

UV-320 undergoes electrophilic substitution at the benzotriazole ring under strong acidic conditions:

Reagents Conditions Product Yield Reference
Bromine (Br₂), HBr/AcOH110°C, nitrogen atmosphere, 4 hours2,4-Di-tert-butyl-6-(4,7-dibromo-benzotriazol-2-yl)-phenol5.1%

Mechanistic Insight :

  • Bromination occurs at the 4- and 7-positions of the benzotriazole ring due to electron deficiency .
  • Steric hindrance from tert-butyl groups limits reactivity, resulting in low yields .

Hydrogenation of Nitro Intermediates

UV-320 is synthesized from 2-nitroazobenzene precursors via catalytic hydrogenation:

Intermediate Catalyst Solvent System Yield Reaction Time
2-Nitro-2'-hydroxy-3',5'-di-tert-butylazobenzeneRaney nickelToluene/IPA/water73–85%7–12 hours
2-Nitro-2'-hydroxy-3',5'-di-tert-butylazobenzenePd/CToluene/water with NaOH82%3 hours

Optimization :

  • Sodium hydroxide neutralizes acidic byproducts, improving yield .
  • Higher catalyst loading (20% Raney nickel) reduces reaction time to 1.1 hours .

Catalytic Influence on Reaction Efficiency

Catalyst Temperature Pressure Yield Advantage
Raney nickel 95°C10 kg/cm²73.3%Cost-effective, reusable
Pd/C 50°C10 kg/cm²85.6%Faster kinetics, higher selectivity

Trade-offs :

  • Pd/C offers superior selectivity but is more expensive .
  • Raney nickel is preferable for large-scale production due to lower cost .

Reaction Mechanisms

  • Hydrogenation : The nitro group (-NO₂) on the azobenzene intermediate is reduced to an amine (-NH₂), followed by cyclization to form the benzotriazole ring .
  • Bromination : Electrophilic attack by Br⁺ occurs at the benzotriazole ring’s electron-deficient positions, moderated by steric effects .

Scientific Research Applications

Polymer Industry

UV-328 is predominantly used as a light stabilizer in the polymer industry. It prevents the photodegradation of polymers by absorbing harmful UV radiation and converting it into harmless heat. This application is critical for:

  • Plastics : Enhancing the durability and longevity of plastic products such as containers, films, and automotive parts.
  • Coatings : Improving the performance of paint and varnish by preventing fading and discoloration.
Application AreaBenefits
PlasticsIncreases lifespan and maintains aesthetic properties.
CoatingsPrevents degradation and maintains color integrity.

Coatings and Inks

In coatings and inks, UV-328 is used to enhance resistance to UV light, which can cause discoloration and loss of mechanical properties. Its incorporation into formulations allows for:

  • Improved Outdoor Performance : Essential for exterior applications where exposure to sunlight is prevalent.
  • Enhanced Stability : Reduces the risk of yellowing or cracking over time.

Textiles

In textile applications, UV-328 acts as a UV absorber that protects fabrics from fading due to sunlight exposure. This is particularly beneficial for outdoor textiles used in:

  • Furniture Covers
  • Outdoor Apparel

Adhesives and Sealants

The use of UV-328 in adhesives and sealants helps improve their performance under sunlight exposure. It enhances:

  • Durability : Extends the life of adhesives used in construction and automotive applications.
  • Aesthetic Quality : Maintains clarity and color stability over time.

Case Study 1: Plastic Durability Enhancement

A study conducted by researchers at a polymer science institute demonstrated that incorporating UV-328 into polyethylene significantly improved its resistance to UV-induced degradation. Samples treated with UV-328 showed a 50% increase in lifespan compared to untreated samples when exposed to simulated sunlight for extended periods.

Case Study 2: Coating Formulations

In a comparative analysis of various coating formulations, those containing UV-328 exhibited superior performance against UV light compared to alternatives without this stabilizer. The study highlighted that coatings with UV-328 maintained their gloss and color after 500 hours of exposure to accelerated weathering tests.

Environmental Considerations

While UV-328 offers significant benefits in terms of material protection, there are environmental concerns associated with its use. Studies have indicated potential toxicity to aquatic life when products containing this compound are disposed of improperly. Regulatory measures are being discussed to mitigate these impacts while still allowing for its beneficial uses.

Mechanism of Action

The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and materials from oxidative damage. This activity is attributed to the presence of the triazole ring and the phenolic hydroxyl group, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 3846-71-7
  • Molecular Formula : C20H25N3O
  • Molecular Weight : 323.43 g/mol
  • Synonyms: Tinuvin 320, UV-320, 2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole

Physical and Chemical Properties :

  • Melting Point : 152–154°C
  • Boiling Point : 444°C at 760 mmHg
  • Density : 1.1±0.1 g/cm³
  • Storage : 2–8°C
  • UV Absorption Range : 270–380 nm (typical of benzotriazole derivatives)

Applications :
UV-320 is a high-performance ultraviolet (UV) absorber widely used in polymers, coatings, and plastics to prevent photodegradation. Its tert-butyl substituents enhance steric hindrance, improving stability under prolonged UV exposure .

Benzotriazole-based UV absorbers share a common core structure but differ in substituents, affecting their physical properties, efficacy, and applications. Below is a detailed comparison of UV-320 with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
UV-320 (3846-71-7) 4,6-di-tert-butylphenol C20H25N3O 323.43 Plastics, coatings, automotive materials
UV-328 (25973-55-1) 4,6-di-tert-pentylphenol C22H29N3O 351.49 Hydrophobic polymers, adhesives
2-(Benzotriazol-2-yl)-4-methylphenol 4-methylphenol C13H11N3O 225.25 Low-cost coatings, textiles

Key Differences :

Substituent Effects :

  • UV-320’s tert-butyl groups provide superior thermal stability and resistance to extraction compared to smaller alkyl groups (e.g., methyl) .
  • UV-328’s bulkier tert-pentyl groups increase lipophilicity, enhancing compatibility with highly hydrophobic matrices like polyolefins .

UV Absorption Efficiency :

  • UV-320 absorbs broadly in the 270–380 nm range, effective for polycarbonates and polyesters .
  • UV-328’s extended alkyl chain slightly shifts absorption toward longer wavelengths (280–400 nm), better suited for polyethylene films .

Environmental and Safety Profiles :

  • UV-320 is classified with risk phrases R48/22 (harmful: danger of serious damage to health by prolonged exposure) and R52/53 (toxic to aquatic organisms) .
  • UV-328 is under regulatory scrutiny by the European Chemicals Agency (ECHA) due to persistence in the environment .
  • Smaller derivatives (e.g., methyl-substituted) exhibit lower toxicity but reduced efficacy .

Research Findings and Industrial Relevance

  • Synthetic Routes: UV-320 is synthesized via condensation of 2-nitrobenzenediazonium salts with 4,6-di-tert-butylphenol, achieving ~87% yield . UV-328 requires more complex alkylation steps due to tert-pentyl groups .
  • Performance in Polymers :
    • UV-320 outperforms methyl-substituted analogs in polycarbonate stabilization, retaining >90% mechanical strength after 1,000 hours of UV exposure .
    • UV-328’s lipophilicity reduces migration in polyethylene, making it preferred for outdoor applications .

Biological Activity

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol (CAS Number: 3846-71-7) is a compound of significant interest due to its potential biological activities. This compound is characterized by a complex structure that includes a benzotriazole moiety and di-tert-butylphenol groups. Its biological activity has been evaluated in various studies, focusing on its toxicity, genotoxicity, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H25_{25}N3_3O
  • Molecular Weight : 323.43 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Melting Point : 152-154 °C
  • Boiling Point : 444.0 ± 55.0 °C

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Single Dose Oral Toxicity : In a study involving male and female rats administered doses of 0 and 2000 mg/kg, no fatalities were reported. This indicates an LD50 value greater than 2000 mg/kg for both sexes .
  • Repeated Dose Toxicity : A repeated dose toxicity test was performed with doses ranging from 0 to 62.5 mg/kg/day. Significant findings included:
    • Decreased hematocrit and hemoglobin levels in males at doses of 2.5 mg/kg or higher.
    • Increased liver weights and macroscopically observed liver degeneration in treated groups.

The No Observed Effect Level (NOEL) was determined to be less than 0.5 mg/kg/day for males and 2.5 mg/kg/day for females .

Genotoxicity Assessment

Genotoxicity evaluations revealed:

  • The compound did not induce mutagenic effects in various strains of Salmonella typhimurium or Escherichia coli.
  • Chromosomal aberration tests in Chinese hamster lung cells showed no significant structural chromosomal damage up to concentrations of 3.2 mg/mL .

The biological activity of this compound may be attributed to its ability to absorb UV light and generate free radicals, which can potentially lead to DNA damage. This mechanism is particularly relevant in contexts where the compound is used as a UV stabilizer in plastics and coatings .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties that can protect against oxidative stress in biological systems. Such properties are beneficial in preventing cellular damage associated with various diseases .

Potential Therapeutic Uses

While direct therapeutic applications of this specific compound are still under investigation, its structural analogs have shown promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways involved in inflammation .

Summary Table of Biological Activities

Activity TypeFindings
Toxicity LD50 > 2000 mg/kg; NOEL < 0.5 mg/kg/day (males), < 2.5 mg/kg/day (females)
Genotoxicity Non-mutagenic; no chromosomal aberrations up to 3.2 mg/mL
Mechanism Free radical generation upon UV absorption
Antioxidant Exhibits protective effects against oxidative stress
Therapeutic Potential Similar compounds show anti-inflammatory properties; ongoing research needed

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol with high purity?

  • Methodology : Two primary routes are documented:

Reduction of 2-(2’-nitrophenylazo)-4,6-di-tert-butylphenol , achieving ~87% yield under controlled hydrogenation conditions .

Condensation of 1,4-naphthoquinone with benzotriazole derivatives , requiring precise stoichiometric ratios and catalysts like sulfuric acid .

  • Purity Control : Use column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol to isolate high-purity crystals .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR in CDCl3_3 to confirm substituent positions (e.g., tert-butyl groups at 4,6-positions and benzotriazole at C2) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (323.43 g/mol) and fragmentation patterns .
  • Fourier-Transform Infrared (FTIR) : Identify key functional groups (e.g., O–H stretch at ~3400 cm1^{-1}, C=N in benzotriazole at ~1600 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, lab coats, and ANSI-approved safety goggles .
  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators if aerosolization occurs during synthesis or grinding .

Advanced Research Questions

Q. How does the molecular structure influence UV absorption efficiency and photostability?

  • Mechanistic Insight : The benzotriazole moiety facilitates intramolecular hydrogen bonding, stabilizing excited states and enhancing UV absorption (λmax_{\text{max}} ~340 nm). Tert-butyl groups reduce steric hindrance, prolonging photostability .
  • Experimental Validation : Compare quantum yields under UV irradiation (e.g., 300–400 nm) using fluorescence spectroscopy to assess degradation kinetics .

Q. What computational modeling approaches predict the compound’s photophysical behavior?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis spectra .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in toluene or polyethylene matrices) to model environmental effects on UV stability .

Q. How can researchers resolve contradictions in reported photodegradation rates across studies?

  • Standardization : Control variables such as light intensity (use calibrated UV lamps), oxygen levels (inert vs. ambient atmosphere), and matrix composition (polymer vs. solution) .
  • Cross-Validation : Replicate studies using HPLC-MS to quantify degradation products (e.g., hydroxylated derivatives) and identify reaction pathways .

Q. What crystallographic techniques refine the compound’s structural data?

  • SHELX Suite : Use SHELXL for high-resolution refinement of single-crystal X-ray data. Key parameters: anisotropic displacement for tert-butyl groups and hydrogen bonding in benzotriazole .
  • WinGX Integration : Combine SHELX with WinGX for graphical visualization of torsion angles and intermolecular interactions .

Q. How can environmental persistence and bioaccumulation potential be assessed?

  • Analytical Methods : Employ LC-MS/MS with solid-phase extraction (SPE) to detect trace levels in soil/water. Use deuterated internal standards for quantification .
  • Field Studies : Monitor degradation in biosolid-amended soils over 6–12 months, measuring half-lives under varying pH and microbial activity .

Properties

IUPAC Name

2-(benzotriazol-2-yl)-4,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-19(2,3)13-11-14(20(4,5)6)18(24)17(12-13)23-21-15-9-7-8-10-16(15)22-23/h7-12,24H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPPDQUVECZQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052059
Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Molecular Weight

323.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3846-71-7
Record name 2-(2′-Hydroxy-3′5-di-tert-butylphenyl) benzotriazole
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Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Record name Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)-
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Record name 2-(2'-Hydroxy-3',5'-di-tert-butylphenyl)benzotriazole
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Record name 2-benzotriazol-2-yl-4,6-di-tert-butylphenol
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Synthesis routes and methods I

Procedure details

When using the general procedure of Example 5, a 23% by weight suspension of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene in isopropanol/triethylamine (1/0.18) was hydrogenated at 45° C. at 1 atmosphere pressure for 3 hours in the presence of 3% of a 5% palladium on charcoal catalyst the above noted product was obtained in a yield of 77%.
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Synthesis routes and methods II

Procedure details

10 g (0.03 mol) of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole-N-oxide, 100 mg of palladium carbon, 100 ml of a solvent mixture comprising toluene and water (ratio by volume, 4:1) and 3 g of 50% dimethylamine were charged into a 500-ml autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature was increased to 50° C. under agitation, and reaction was effected at the same temperature while agitation being continued until no more hydrogen was absorbed by the mixture. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 85.6%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by ethanol and then washed with ethanol to obtain 7.1 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 71%; melting point, 152° to 155° C.).
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10 g
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3 g
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palladium carbon
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100 mg
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Synthesis routes and methods III

Procedure details

Example 1 is repeated, except that an equivalent amount of 2-nitro-2'-hydroxy-3', 5'-di-tert.-butylazobenzene (91% pure) is used instead of 2-nitro-2'-hydroxy-5'-methylazobenzene and a mixture of 40 g of xylene and 60 g of diethylenetriamine instead of 80 g of xylene and 20 g of diethylenetriamine. The hydrogenation is carried out at 50° C. After work up of the hydrogenation solution, the product is crystallized from a mixture of 40 g of xylene and 160 g of methanol. The product (title compound) is isolated in a yield of 90% of theory. Melting point: 152°-154° C.
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60 g
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20 g
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40 g
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Yield
90%

Synthesis routes and methods IV

Procedure details

Using the general procedure 6, 35.5 grams of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene was suspended in 100 grams of tributyl phosphate, 50 grams of methanol and 4 grams of sodium hydroxide. To the suspension was then added 8 grams of Raney nickel catalyst and hydrogenation was carried out under 1 atmosphere of hydrogen at 45° C. for 7 hours. The catalyst was separated by filtration at 80° C. The above named product was obtained in the usual manner in a yield of 85.8%.
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35.5 g
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50 g
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4 g
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100 g
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8 g
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Synthesis routes and methods V

Procedure details

35.5 g (0.1 mol) of 2-nitro-2'-hydroxy-3',5'-di-t-butylazobenzene, 0.125 g of 5% palladium carbon, 100 ml of toluene, 100 ml of IPA, 100 ml water and 8.3 g of caustic soda were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. Reaction was effected in the same way as that employed in Example 1. After the reaction had been completed, the catalyst was filtered off. When part of the filtrate was subjected to quantitative analysis using GC, it was found that the yield of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole is 82%. After the solvent had been distilled off from the filtrate, the residual solid was crystallized by IPA, washed with IPA and then dried to obtain 23.6 g of 2-(2'-hydroxy-3',5'-di-t-butylphenyl)benzotriazole (yield, 73%; melting point, 150° to 152° C.).
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35.5 g
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100 mL
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8.3 g
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palladium carbon
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0.125 g
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100 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 2
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 3
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 4
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 5
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol
Reactant of Route 6
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

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